

Application Notes: Enzymatic Assay of Alpha-Amylase Using a Maltose Standard

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Compound of Interest

Compound Name: *Maltosan*

Cat. No.: *B1253635*

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These application notes provide a detailed protocol for determining the activity of α -amylase, an enzyme that hydrolyzes starch into smaller sugars, using the dinitrosalicylic acid (DNS) method. The assay quantifies the amount of reducing sugars, primarily maltose, released from starch by the enzymatic action. A maltose standard curve is used to accurately determine the concentration of the product formed.

Principle

Alpha-amylase cleaves the α -1,4-glycosidic bonds in starch, producing reducing sugars such as maltose.^{[1][2]} The concentration of these reducing sugars can be determined using 3,5-dinitrosalicylic acid (DNS). In an alkaline solution and upon heating, DNS is reduced by the reducing sugars to 3-amino-5-nitrosalicylic acid, which results in a color change from yellow to orange-red.^{[3][4][5][6]} The intensity of this color, measured spectrophotometrically at 540 nm, is directly proportional to the concentration of reducing sugars present.^[5] By comparing the absorbance of the enzyme-treated sample to a standard curve prepared with known concentrations of maltose, the amount of maltose liberated by the enzyme can be quantified.

One unit of α -amylase activity is defined as the amount of enzyme that liberates 1.0 mg of maltose from starch in 3 minutes at pH 6.9 and 20°C.^{[1][2]}

Experimental Protocols

Materials and Reagents

- α -Amylase solution of unknown concentration

- Soluble potato starch
- D-(+)-Maltose monohydrate
- 3,5-Dinitrosalicylic acid (DNS)
- Sodium potassium tartrate tetrahydrate
- Sodium hydroxide (NaOH)
- Sodium phosphate, monobasic
- Sodium chloride (NaCl)
- Ultrapure water
- Spectrophotometer capable of measuring absorbance at 540 nm
- Water bath (100°C)
- Ice bath
- Test tubes and caps
- Pipettes

Reagent Preparation

- 20 mM Sodium Phosphate Buffer (pH 6.9): Prepare a solution containing 2.4 mg/mL of sodium phosphate, monobasic and 6.7 mM sodium chloride in ultrapure water. Adjust the pH to 6.9 at 20°C.[1]
- 1.0% (w/v) Starch Solution: Dissolve 0.25 g of soluble potato starch in 20 mL of the sodium phosphate buffer. Heat to boiling for 15 minutes while stirring. Cool to room temperature and adjust the final volume to 25 mL with the buffer.[1] This solution should be prepared fresh daily.
- 0.2% (w/v) Maltose Standard Stock Solution (2 mg/mL): Dissolve 200 mg of D-(+)-maltose, monohydrate in 100 mL of ultrapure water in a volumetric flask.

- DNS Color Reagent: To prepare 40 mL of the reagent, start with 12.0 mL of warm (50–70 °C) ultrapure water in an amber bottle. With continuous mixing, slowly add 8.0 mL of a warm 5.3 M potassium sodium tartrate, tetrahydrate solution, followed by 20 mL of a warm 96 mM 3,5-dinitrosalicylic acid solution. This solution should be protected from light and is stable for up to 6 months at room temperature.

Procedure

Part A: Maltose Standard Curve

- Prepare a series of maltose standards by diluting the 0.2% (w/v) maltose stock solution with ultrapure water as detailed in Table 1.
- Add 1.0 mL of the DNS color reagent to each standard and the blank.
- Cap the tubes and place them in a boiling water bath for exactly 15 minutes.[1]
- Remove the tubes and cool them on ice to room temperature.[1]
- Add 9.0 mL of ultrapure water to each tube and mix by inversion.[1]
- Measure the absorbance of each standard at 540 nm against the standard blank.
- Plot a graph of absorbance (A_{540}) versus the amount of maltose (mg) to generate a standard curve.

Part B: α -Amylase Assay

- Pipette 1.0 mL of the 1.0% starch solution into test tubes. Prepare separate tubes for each sample and a sample blank.
- Equilibrate the tubes to 20°C.
- To the sample tubes, add a defined volume (e.g., 0.5 mL) of the α -amylase solution. For the sample blank, add the same volume of ultrapure water.
- Mix by swirling and incubate the reaction for exactly 3 minutes at 20°C.[1]

- Stop the reaction by adding 1.0 mL of the DNS color reagent to each tube.[1]
- Cap the tubes and place them in a boiling water bath for 15 minutes.[1]
- Cool the tubes on ice to room temperature.[1]
- Add 9.0 mL of ultrapure water to each tube and mix by inversion.[1]
- Measure the absorbance of the samples at 540 nm against the sample blank.

Data Analysis

- Determine the amount of maltose produced: Use the equation from the linear regression of the maltose standard curve to calculate the milligrams of maltose released in each sample based on its absorbance.
- Calculate α -Amylase Activity: The activity of the enzyme is calculated using the following formula:

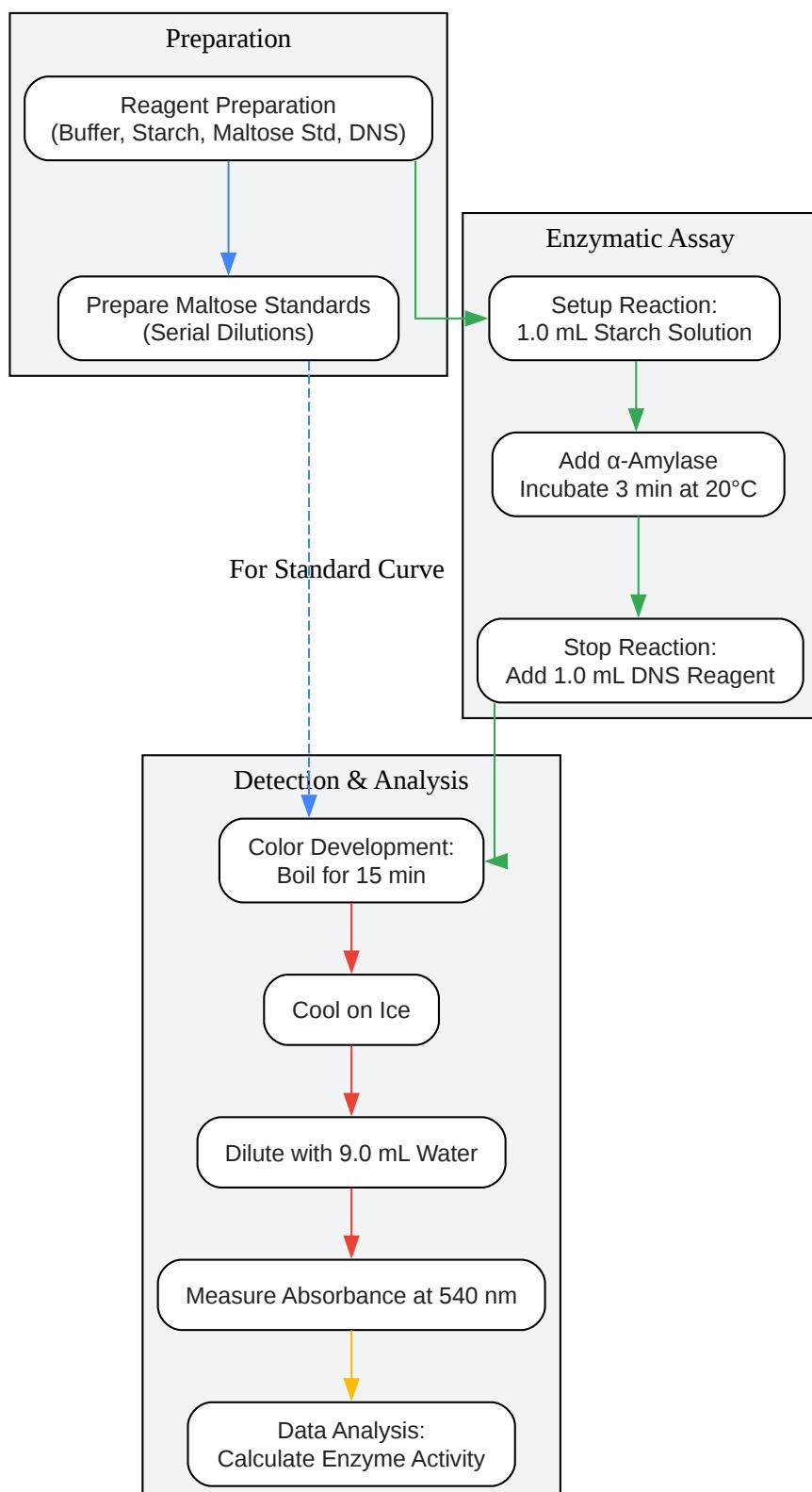
Units/mL of enzyme = (mg of maltose released) / (volume of enzyme in mL * reaction time in minutes)

Data Presentation

Table 1: Preparation of Maltose Standards

Tube	Volume of 0.2% Maltose Standard (mL)	Volume of Ultrapure Water (mL)	Total Volume (mL)	Amount of Maltose (mg)	Absorbance (A ₅₄₀)
Blank	0.00	2.00	2.00	0.00	0.000
STD 1	0.05	1.95	2.00	0.10	
STD 2	0.20	1.80	2.00	0.40	
STD 3	0.40	1.60	2.00	0.80	
STD 4	0.60	1.40	2.00	1.20	
STD 5	0.80	1.20	2.00	1.60	
STD 6	1.00	1.00	2.00	2.00	
STD 7	2.00	0.00	2.00	4.00	

Visualizations

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